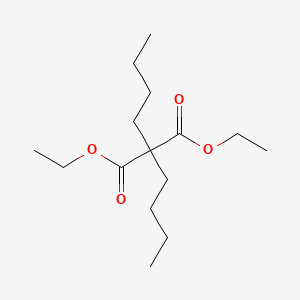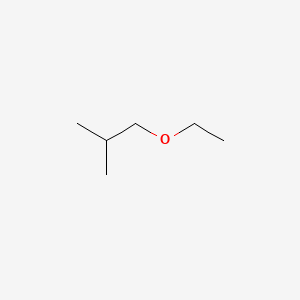
3-Hidroxi-tietano 1,1-dióxido
Descripción general
Descripción
3-Hydroxythietane 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C₃H₆O₃S It is a four-membered ring structure featuring a sulfur atom and a hydroxyl group, making it a unique and reactive molecule
Aplicaciones Científicas De Investigación
3-Hydroxythietane 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Mode of Action
It is known that thiete 1,1-dioxides, a class of compounds to which 3-hydroxythietane 1,1-dioxide belongs, are strained but kinetically stable 4-membered sulfur-containing heterocycles . They are susceptible to various types of cycloaddition reactions due to the presence of an electron-deficient C=C double bond .
Biochemical Pathways
It is known that thiete 1,1-dioxides can undergo diels–alder reactions with 1,3-dienes and thermal [2+2] cycloaddition with enamines and ynamines, resulting in the formation of carboannulated thietane derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxythietane 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxythietane using hydrogen peroxide in acetone or acetic acid solution at low temperatures (0°C) to yield 3-hydroxythietane-1-oxide, which is further oxidized to 3-hydroxythietane 1,1-dioxide .
Industrial Production Methods: Industrial production of 3-hydroxythietane 1,1-dioxide typically involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxythietane 1,1-dioxide undergoes various chemical reactions, including oxidation, substitution, and cycloaddition reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetone or acetic acid at 0°C.
Substitution: Reacts with thionyl chloride (SOCl₂) in benzene to form bis-2,3-dichloropropyl disulfide.
Major Products:
- 3-Hydroxythietane-1-oxide
- Bis-2,3-dichloropropyl disulfide
- 3-Thietyl-1,1-dioxide chloroformate
- 3-Thietyl-1,1-dioxide N,N-dimethylcarbamate
Comparación Con Compuestos Similares
Uniqueness: 3-Hydroxythietane 1,1-dioxide is unique due to its specific ring structure and the presence of both a hydroxyl group and a sulfur atom. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
IUPAC Name |
1,1-dioxothietan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c4-3-1-7(5,6)2-3/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUZABLJPXPIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295430 | |
| Record name | 3-Thietanol, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22524-35-2 | |
| Record name | 3-Hydroxythietane 1,1-dioxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Thietanol, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxythietane 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Thietanol, 1,1-dioxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSX9RM6388 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can we learn about the reactivity of 3-Hydroxythietane 1,1-dioxide from these papers?
A1: While neither paper specifically examines 3-Hydroxythietane 1,1-dioxide, the research offers insights into the reactivity of similar thietane derivatives. For instance, "Some reactions of 3-hydroxythietane" [] explores the reactivity of the 3-hydroxythietane ring system, demonstrating its susceptibility to ring-opening reactions. This knowledge suggests that 3-Hydroxythietane 1,1-dioxide, with its additional dioxide functionality, might exhibit altered reactivity compared to its non-oxidized counterpart. Further investigation is needed to understand the specific influence of the dioxide group on the molecule's reactivity.
Q2: The first paper mentions "Diene Synthesis". Could 3-Hydroxythietane 1,1-dioxide participate in such reactions?
A2: "The diene synthesis with sulfur-containing derivatives of acrylic acids" [] focuses on Diels-Alder reactions involving sulfur-containing dienes. While 3-Hydroxythietane 1,1-dioxide itself isn't a diene, its potential to undergo modifications and generate suitable diene structures for Diels-Alder reactions is a possibility. Further research is necessary to explore this potential and assess its feasibility.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















